molecular formula C17H22ClN3O4 B12461658 N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-(piperidin-1-yl)acetohydrazide

N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-(piperidin-1-yl)acetohydrazide

Cat. No.: B12461658
M. Wt: 367.8 g/mol
InChI Key: UMYCGALWLFNHHX-UHFFFAOYSA-N
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Description

N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C18H18Cl2N2O4. This compound is known for its unique chemical structure, which includes a chlorinated phenoxy group, a piperidine ring, and an acetohydrazide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with chloroacetic acid to form 4-chloro-3,5-dimethylphenoxyacetic acid. The next step involves the formation of the acetohydrazide derivative by reacting the acid with hydrazine hydrate. Finally, the piperidine ring is introduced through a condensation reaction with piperidine-1-carboxylic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22ClN3O4

Molecular Weight

367.8 g/mol

IUPAC Name

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-piperidin-1-ylacetohydrazide

InChI

InChI=1S/C17H22ClN3O4/c1-11-8-13(9-12(2)15(11)18)25-10-14(22)19-20-16(23)17(24)21-6-4-3-5-7-21/h8-9H,3-7,10H2,1-2H3,(H,19,22)(H,20,23)

InChI Key

UMYCGALWLFNHHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C(=O)N2CCCCC2

Origin of Product

United States

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